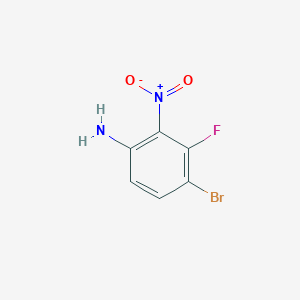![molecular formula C8H10ClNS B1273277 2-[(4-Clorofenil)tio]etanamina CAS No. 36155-35-8](/img/structure/B1273277.png)
2-[(4-Clorofenil)tio]etanamina
Descripción general
Descripción
2-[(4-Chlorophenyl)thio]ethanamine is a compound that is structurally related to various other chlorophenyl compounds that have been synthesized and studied for their chemical properties and potential applications. While the specific compound is not directly described in the provided papers, insights can be drawn from the structural and chemical analyses of similar compounds.
Synthesis Analysis
The synthesis of chlorophenyl compounds often involves the introduction of chlorine substituents into the phenyl ring, which can significantly affect the reactivity of the compound. For instance, the synthesis of (4-chlorophenyl)-(1-oxo-1λ4-benzo[b]thien-2-yl)methanone was achieved by oxidation of the corresponding benzo[b]thiophene derivative with an oxidative system . This suggests that similar oxidative strategies could potentially be applied to synthesize 2-[(4-Chlorophenyl)thio]ethanamine.
Molecular Structure Analysis
The molecular structure of chlorophenyl compounds is often characterized by the presence of a chlorophenyl group, which can influence the overall geometry and electronic distribution of the molecule. For example, the molecular structure of 2-(4-Chlorophenyl)-3-(phenylamino)-5-(thiophen-2-ylmethylidene)-3,5-dihydro-4H-imidazol-4-one was determined to be triclinic with planar rings, and the imidazole ring was found to be almost perpendicular to the phenyl ring . This indicates that the chlorophenyl group can play a significant role in the overall conformation of such molecules.
Chemical Reactions Analysis
The reactivity of chlorophenyl compounds towards nucleophiles is an important aspect of their chemical behavior. The study of (4-chlorophenyl)-(1-oxo-1λ4-benzo[b]thien-2-yl)methanone revealed that it undergoes Michael-type nucleophilic addition with sulfur- and oxygen-containing nucleophiles . This suggests that 2-[(4-Chlorophenyl)thio]ethanamine may also exhibit reactivity towards nucleophiles, potentially leading to a variety of chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorophenyl compounds can be influenced by their molecular structure and substituents. For example, the vibrational spectra and HOMO-LUMO analysis of a related compound showed that the HOMO is localized over the whole molecule except for certain groups, indicating areas of electron density that could be relevant for understanding the reactivity of 2-[(4-Chlorophenyl)thio]ethanamine . Additionally, the molecular electrostatic potential study of the same compound identified regions of negative and positive potential, which are indicative of possible sites for electrophilic and nucleophilic attack, respectively .
Aplicaciones Científicas De Investigación
Investigación Proteómica
2-[(4-Clorofenil)tio]etanamina: se utiliza en proteómica, que es el estudio a gran escala de las proteínas, particularmente sus estructuras y funciones . Este compuesto, con una pureza de ≥95%, sirve como un agente bioquímico que puede ayudar a identificar y cuantificar proteínas en una muestra determinada, y a comprender su distribución, modificaciones e interacciones.
Síntesis Bioquímica
En el campo de la síntesis bioquímica, This compound se emplea en la síntesis de sulfamidas sustituidas con BOC unidas a polímeros . Esta aplicación es crucial para crear moléculas especializadas que se pueden utilizar en varios ensayos bioquímicos e investigaciones.
Estudios Farmacológicos
Este compuesto también es significativo en farmacología para fines de investigación . Se puede utilizar para desarrollar nuevos agentes terapéuticos actuando como precursor o intermedio en la síntesis de compuestos más complejos que tienen actividades farmacológicas potenciales.
Síntesis Química
This compound: juega un papel en la síntesis química como bloque de construcción para la creación de varios compuestos químicos . Sus propiedades permiten su incorporación en diferentes estructuras moleculares, ayudando en el desarrollo de nuevos materiales con las características químicas deseadas.
Ciencia de Materiales
En la ciencia de los materiales, este compuesto puede contribuir al desarrollo de nuevos materiales con propiedades específicas. Se puede utilizar para modificar las propiedades de la superficie o para crear nuevos polímeros con características particulares que son útiles en una amplia gama de aplicaciones .
Química Analítica
Por último, en química analítica, This compound se utiliza como estándar de referencia para las pruebas farmacéuticas . Los estándares de referencia de alta calidad son esenciales para garantizar resultados precisos y fiables en el análisis farmacéutico.
Safety and Hazards
Propiedades
IUPAC Name |
2-(4-chlorophenyl)sulfanylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNS/c9-7-1-3-8(4-2-7)11-6-5-10/h1-4H,5-6,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRRBWTYKNMYIMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SCCN)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80383186 | |
| Record name | 2-[(4-chlorophenyl)thio]ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80383186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
36155-35-8 | |
| Record name | 2-[(4-chlorophenyl)thio]ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80383186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Amino-2-methyl-3-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B1273199.png)
![1-[5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1-ethanone](/img/structure/B1273200.png)










